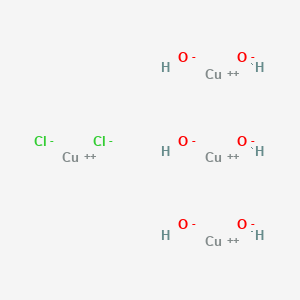
Tetracopper;dichloride;hexahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its copper and chlorine atoms, as well as its oxygen atom . This compound is widely used in agriculture as a fungicide to control fungal diseases in crops such as potatoes, tomatoes, and grapes . Additionally, it is used as a pigment in ceramics and as a catalyst in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracopper;dichloride;hexahydroxide can be synthesized through various methods. One common method involves the reaction of copper chloride with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of copper sulfate with sodium chloride and sodium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified and dried to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tetracopper;dichloride;hexahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and chlorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form copper chloride and water . Similarly, it can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with hydrochloric acid produces copper chloride and water, while oxidation reactions can yield various copper oxides .
Scientific Research Applications
Tetracopper;dichloride;hexahydroxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization . In biology and medicine, the compound is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain pathogens . Additionally, it is used in industrial applications such as the production of pigments and coatings .
Mechanism of Action
The mechanism of action of tetracopper;dichloride;hexahydroxide involves its interaction with cellular components, leading to the inhibition of fungal growth. The compound disrupts the normal functioning of fungal cells by interfering with their metabolic processes and enzyme activities . This results in the inhibition of spore germination and mycelial growth, effectively controlling fungal infections in crops .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetracopper;dichloride;hexahydroxide include copper sulfate, copper hydroxide, and copper oxychloride . These compounds share similar chemical properties and applications, particularly in agriculture and industry .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of copper, chlorine, and oxygen atoms, which contribute to its specific chemical and physical properties . This makes it particularly effective as a fungicide and catalyst, offering advantages in terms of stability and reactivity .
Properties
Molecular Formula |
Cl2Cu4H6O6 |
|---|---|
Molecular Weight |
427.13 g/mol |
IUPAC Name |
tetracopper;dichloride;hexahydroxide |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 |
InChI Key |
JNPOSJBMZIQEKM-UHFFFAOYSA-F |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



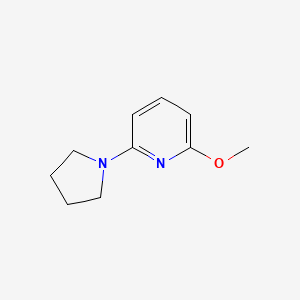


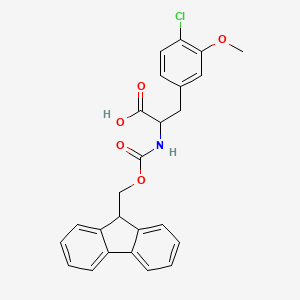
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
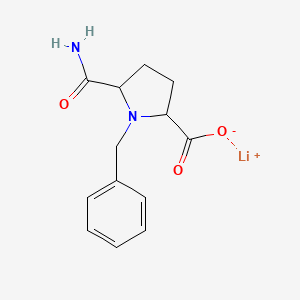
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
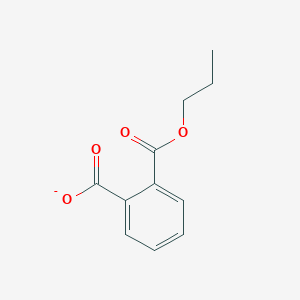
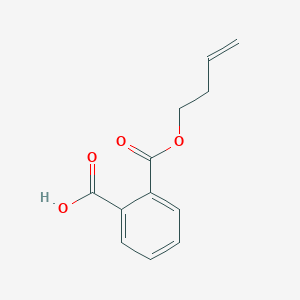
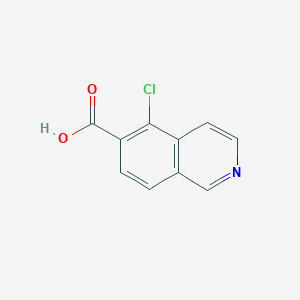
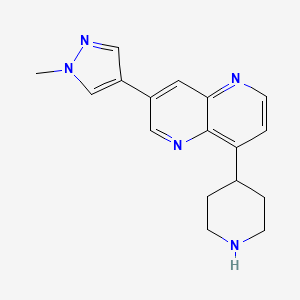
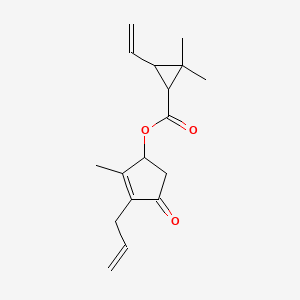
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
